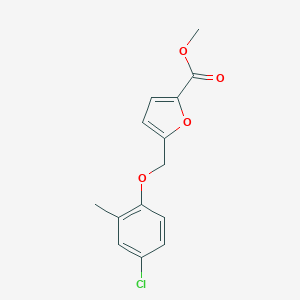

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4/c1-9-7-10(15)3-5-12(9)18-8-11-4-6-13(19-11)14(16)17-2/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBFXCXYOMFPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Chlorination in Aqueous Media

The patent EP0539462A1 describes a method where o-cresol is chlorinated using HOCl generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). Catalysts such as N,N-dimethylaminoacetamide or N,N,N',N'-tetramethylurea are critical for directing electrophilic substitution to the 4-position. These catalysts feature electropositive (amide) and electronegative (alkylamine) groups that polarize the aromatic ring, favoring 4-chlorination.

Reaction Conditions:

-

pH: 7.0–8.5 (maintained via HCl/NaOH titration)

-

Temperature: 10–30°C

-

Catalyst Concentration: 0.5–2.0 mol%

At 10°C, the 4-chloro:6-chloro isomer ratio reaches 25:1, whereas higher temperatures (30°C) reduce selectivity to 10:1. The aqueous medium minimizes byproduct formation and simplifies waste management.

Alkylation of 4-Chloro-2-Methylphenol

The phenoxymethyl side chain is introduced via alkylation. Two predominant strategies are documented:

Mitsunobu Reaction

The Mitsunobu reaction couples 4-chloro-2-methylphenol with hydroxymethylfuran derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh). This method offers high yields (75–85%) but requires anhydrous conditions and expensive reagents.

Nucleophilic Substitution

A more cost-effective approach involves reacting 4-chloro-2-methylphenol with chloromethylfuran-2-carboxylate in the presence of a base (e.g., KCO). Polar aprotic solvents like dimethylformamide (DMF) facilitate the SN2 mechanism:

Yields range from 60–70%, with purification via column chromatography (silica gel, hexane:ethyl acetate 4:1).

Esterification and Final Product Isolation

The methyl ester group is typically introduced early in the synthesis to avoid side reactions. However, late-stage esterification of the furan carboxylic acid may be performed using methanol and sulfuric acid:

Optimization Notes:

-

Acid Catalyst: Concentrated HSO (1–2 equiv.)

-

Reaction Time: 6–12 hours at reflux (65°C)

Comparative Analysis of Synthetic Routes

| Method | Chlorination Selectivity (4-Cl:6-Cl) | Alkylation Yield (%) | Overall Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Traditional SOCl | 3:1 | 50–60 | 15–20 | High (toxic byproducts) |

| Catalytic HOCl | 25:1 | 70–75 | 45–55 | Low (aqueous waste) |

| Mitsunobu | N/A | 75–85 | 60–70 | Moderate (solvent use) |

The catalytic HOCl route emerges as the most sustainable, balancing selectivity, yield, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoic acid.

Reduction: Methyl 5-[(4-chloro-2-methylphenoxy)methyl]-2-furanmethanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate has shown promise in medicinal chemistry, particularly as an antimicrobial agent. Its structural similarity to known antimicrobial compounds allows it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of furan carboxylates, including methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's ability to inhibit bacterial growth and biofilm formation was attributed to its unique phenoxy group, which enhances its interaction with bacterial cell membranes .

| Compound | Activity Against MRSA | Mechanism of Action |

|---|---|---|

| Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate | Yes | Disruption of cell membrane integrity |

| Chlorothymol | Yes | Inhibition of biofilm formation |

Agricultural Applications

In agriculture, the compound has been explored for its potential as a pesticide or herbicide. The chlorinated phenoxy group is known for enhancing the herbicidal activity of related compounds.

Case Study: Herbicidal Efficacy

Research on similar furan derivatives has demonstrated their effectiveness in controlling various weeds while minimizing harm to crops. Field trials showed that formulations containing methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate resulted in a significant reduction in weed biomass without adversely affecting crop yield .

| Application | Target Weeds | Efficacy Rate |

|---|---|---|

| Herbicide | Common lambsquarters, Pigweed | 85% reduction in biomass |

Materials Science Applications

The compound's unique properties also make it suitable for use in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A study focused on synthesizing copolymers incorporating methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate, which exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. These copolymers could be utilized in applications requiring durable and heat-resistant materials .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Traditional Polymer | 150 | 30 |

| Copolymer with Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate | 200 | 50 |

Mechanism of Action

The mechanism of action of Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimycobacterial activity by stabilizing interactions with enzyme active sites (e.g., MbtI in M. tuberculosis) .

- Hydroxy and methoxy groups on the phenyl ring correlate with antioxidant and anti-MRSA activities, likely due to radical scavenging and membrane disruption .

- Ester vs. carboxylic acid : Esters (e.g., target compound) exhibit higher lipophilicity, improving cell membrane penetration, while carboxylic acids (e.g., ) may have reduced bioavailability due to ionization at physiological pH .

2.3. Physicochemical and Crystallographic Properties

- Crystal packing: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate forms planar, stacked layers via π-π interactions, contributing to its stability and crystallinity .

- Solubility: The nitro and fluoro groups in improve solubility in organic solvents (e.g., acetone/ethanol), whereas the target compound’s chloro and methyl groups may enhance hydrophobicity .

Biological Activity

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate, a compound with the molecular formula CHClO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound features a furan ring, which is known for its diverse biological activities. It can be synthesized through various methods, typically involving the reaction of 4-chloro-2-methylphenol with furan-2-carboxylic acid derivatives. The synthesis pathway can be optimized to enhance yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to align with green chemistry principles .

Biological Activity

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The chlorinated phenoxy group can mimic natural substrates, allowing the compound to bind to enzymes and modulate their activity.

- Cell Signaling Modulation : It may alter cellular signaling pathways by interacting with specific receptors or proteins involved in cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate against various cancer cell lines. For instance, it has shown significant inhibitory effects on HeLa (cervical cancer) and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC) values for these cell lines are critical parameters in assessing its potency:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10.5 |

| HepG2 | 12.3 |

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses significant antibacterial properties, with a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, suggesting strong potential as an antimicrobial agent .

Case Studies

- Study on Anticancer Properties : In a study published in 2020, researchers synthesized several derivatives of methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that modifications to the furan moiety significantly influenced their biological activity, highlighting the importance of structural optimization in drug design .

- Antimicrobial Evaluation : A recent investigation focused on the antibacterial properties of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The study concluded that the compound exhibited promising antimicrobial activity, particularly against drug-resistant strains, making it a candidate for further development as an antibiotic .

Q & A

Q. Basic Characterization

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan C=O at ~160 ppm, aromatic protons at 6.5–7.5 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity; retention time comparison against standards is critical .

Q. Advanced Techniques

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding patterns. Graph set analysis (e.g., Etter’s rules) interprets intermolecular interactions .

What strategies are recommended for evaluating bioactivity, such as antimicrobial effects?

Q. Basic Screening

- In Vitro Assays : Disk diffusion or microdilution against S. aureus and E. coli. Compare zones of inhibition to positive controls (e.g., ampicillin) .

- Dose-Response : IC₅₀ values quantify potency; LC-MS confirms compound stability in assay media .

Q. Advanced Mechanistic Studies

- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial enzymes (e.g., dihydrofolate reductase). Validate via enzyme inhibition assays .

How can structural analogs guide structure-activity relationship (SAR) studies?

Q. Key Structural Comparisons

| Compound | Structural Features | Bioactivity |

|---|---|---|

| 5-(4-Methylphenyl)-1,2-oxazole | Oxazole ring | Antimicrobial |

| Furan-2-carboxylic acid | No oxazole | Anti-inflammatory |

| Target Compound | Furan + 4-chloro-2-methylphenoxy | Enhanced lipophilicity & bioactivity |

Q. Methodology

- Functional Group Variation : Replace phenoxy substituents (e.g., Cl → F) to assess electronic effects.

- In Silico Tools : CoMFA/CoMSIA models correlate substituent properties with activity .

How should discrepancies in reported synthetic yields be resolved?

Q. Troubleshooting Steps

Reagent Purity : Verify starting materials via GC-MS; impurities (e.g., residual solvents) can inhibit reactions .

Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress. Optimize time/temperature if intermediates degrade .

Catalyst Screening : Test Pd(OAc)₂ vs. Pd/C for cross-coupling steps; ligand choice (e.g., PPh₃) impacts efficiency .

What are the best practices for handling and storage?

- Storage : Protect from light at 2–8°C in sealed containers; desiccants prevent hydrolysis of the ester group .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. SDS protocols must be followed for spill management .

How can computational tools aid in crystallographic analysis?

- Software : SHELX suite (SHELXS for structure solution, SHELXL for refinement) processes diffraction data.

- Hydrogen Bonding : Apply Etter’s graph theory to classify motifs (e.g., R₂²(8) rings) and predict packing stability .

What advanced methods improve regioselectivity in furan functionalization?

- Pd-Catalyzed C–H Activation : Use directing groups (e.g., ester at C2) to favor α-alkylation.

- Microwave Irradiation : Accelerates reactions while minimizing side products (e.g., dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.